molecular formula C16H17NO3S B5574963 Ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B5574963
M. Wt: 303.4 g/mol
InChI Key: MCVKEVSCNYJSKY-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a 4-methylphenyl substituent on the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 4-methylphenylthiophene with acetic anhydride, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .

Properties

IUPAC Name

ethyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-13(9-21-15(14)17-11(3)18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVKEVSCNYJSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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